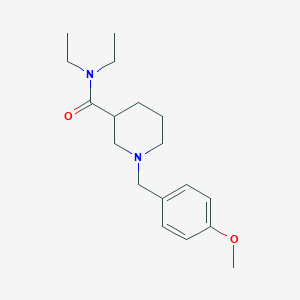![molecular formula C15H15F3N2O2 B4948337 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide, also known as TACPAH, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TACPAH belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the growth of cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound is also soluble in various solvents, making it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in vivo, making it difficult to evaluate its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide. One direction is to further investigate its mechanism of action and evaluate its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, future studies could focus on the synthesis of this compound derivatives to improve its anticancer and antifungal activity. Finally, this compound could be evaluated for its potential use in combination therapy with other anticancer and antifungal agents.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its anticancer and antifungal activity. Although its mechanism of action is not fully understood, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in cancer cells. Additionally, this compound has been shown to inhibit the growth of fungal cells by disrupting the cell membrane and inhibiting the activity of ergosterol biosynthesis enzymes. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide can be synthesized using various methods, including the reaction of 2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetic acid with hydrazine hydrate, followed by the addition of phenylhydrazine. The resulting compound is then purified using column chromatography. Other methods include the reaction of 2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetic acid with phenylhydrazine, followed by the addition of hydrazine hydrate.
Aplicaciones Científicas De Investigación
2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
2-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)14(22)11-7-4-8-12(11)19-20-13(21)9-10-5-2-1-3-6-10/h1-3,5-6,19H,4,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBOHZVSAMETJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)NNC(=O)CC2=CC=CC=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)
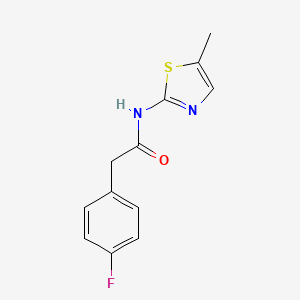



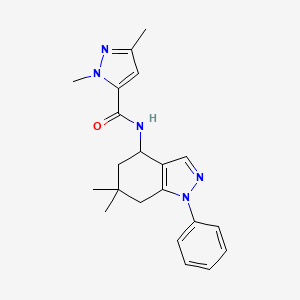
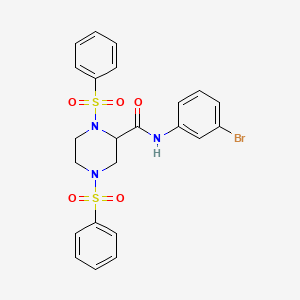
![(3-isoxazolylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4948291.png)
![2-chloro-N-[3-(4-morpholinyl)propyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4948309.png)
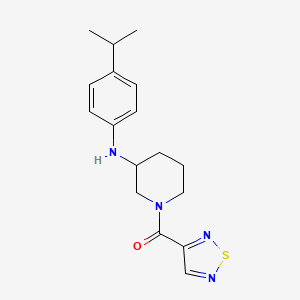

![methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4948330.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
